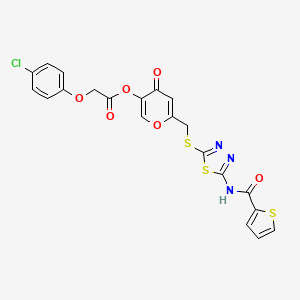
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C21H14ClN3O6S3 and its molecular weight is 535.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines various functional groups, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on current research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Structural Overview
The compound is characterized by the following structural components:
- Pyran ring : A six-membered heterocyclic compound containing one oxygen atom.
- Thiadiazole moiety : Contributes to its biological activity through interactions with biological targets.
- Chlorophenoxyacetate group : Often associated with anti-inflammatory and analgesic effects.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Condensation Reactions : Thiophene-2-carboxylic acid is reacted with 1,3,4-thiadiazole derivatives under dehydrating conditions.
- Thioetherification : Formation of a thioether bond between the thiophene and thiadiazole units.
- Esterification : Attaching the chlorophenoxyacetate group via ester linkage.
These reactions are generally conducted under controlled temperatures (60-80°C) with catalysts like p-toluenesulfonic acid to facilitate the esterification process.
Anticholinesterase Activity
Recent studies have highlighted the potential of thiadiazole derivatives in enhancing cholinergic neurotransmission, which is crucial in treating neurodegenerative diseases such as Alzheimer's. For instance, derivatives similar to the compound have shown significant inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission:
- IC50 Values : Some compounds exhibited IC50 values lower than that of donepezil (0.6 µM), indicating superior activity. For example, a related derivative displayed an IC50 of 1.82 nM, showcasing its potency as an AChE inhibitor .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. The results indicate that these derivatives possess notable antiproliferative properties:
| Cell Line | Compound Activity | Reference |
|---|---|---|
| HeLa (Cervical) | High Cytotoxicity | |
| HepG2 (Liver) | Moderate Cytotoxicity | |
| A549 (Lung) | High Cytotoxicity |
Some derivatives exhibited cytotoxicity 2.5 to 5.2 times greater than standard chemotherapeutics like 5-fluorouracil.
The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes and receptors:
- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synapses, enhancing cholinergic signaling.
- Receptor Modulation : The presence of the pyran and thiadiazole rings may facilitate binding to various receptors involved in neurotransmission and cancer cell proliferation.
Case Studies
A recent case study explored the efficacy of a related thiadiazole derivative in a mouse model for Alzheimer's disease. The study reported significant improvements in cognitive function and memory retention compared to control groups treated with placebo .
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O6S3/c22-12-3-5-13(6-4-12)30-10-18(27)31-16-9-29-14(8-15(16)26)11-33-21-25-24-20(34-21)23-19(28)17-2-1-7-32-17/h1-9H,10-11H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZCZUONEUMBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













